Diethylstilbestrol bisglucuronide

Description

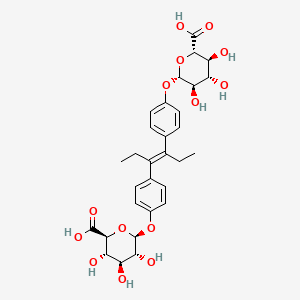

Diethylstilbestrol bisglucuronide (DES bisglucuronide) is a metabolite of diethylstilbestrol (DES), a synthetic nonsteroidal estrogen. DES bisglucuronide is formed via the conjugation of DES with two glucuronic acid molecules, mediated by hepatic UDP-glucuronosyltransferase (UGT) enzymes. This conjugation enhances its water solubility, facilitating biliary and urinary excretion .

DES itself is a well-documented endocrine disruptor, associated with carcinogenic, reproductive, and immune dysregulatory effects in humans and animals . Its glucuronide metabolites, including DES-GlcA, are critical for detoxification but may retain biological activity depending on deconjugation processes .

Properties

CAS No. |

53915-13-2 |

|---|---|

Molecular Formula |

C30H36O14 |

Molecular Weight |

620.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-4-[4-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]hex-3-en-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H36O14/c1-3-17(13-5-9-15(10-6-13)41-29-23(35)19(31)21(33)25(43-29)27(37)38)18(4-2)14-7-11-16(12-8-14)42-30-24(36)20(32)22(34)26(44-30)28(39)40/h5-12,19-26,29-36H,3-4H2,1-2H3,(H,37,38)(H,39,40)/b18-17+/t19-,20-,21-,22-,23+,24+,25-,26-,29+,30+/m0/s1 |

InChI Key |

GLYFELVFXJPMLG-QNUMSDSXSA-N |

SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Synonyms |

diethylstilbestrol bisglucuronide diethylstilbestrol diglucuronide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Metabolic Properties

Key Observations :

- DES-GlcA exhibits 62% reduction in biliary excretion under UDPGA depletion, indicating high dependence on hepatic glucuronidation for clearance . This contrasts with valproic acid glucuronide (97% reduction), suggesting variability in UGT substrate affinity and transport efficiency.

- Most studies focus on DES monoglucuronide, which shares structural similarities with other phenolic glucuronides (e.g., bisphenol A-GlcA) .

Analytical and Detection Methods

- DES-GlcA : Detected via HPLC and LC-MS, though bisglucuronides typically require advanced fragmentation analysis (e.g., ion loss of HSO₄⁻ or SO₃ observed in steroid bisconjugates) .

- Ethyl-GlcA : Routinely quantified via UPLC-MS/MS as a biomarker for alcohol consumption .

Pharmacokinetic and Toxicological Profiles

Notable Findings:

- DES-GlcA’s role in DES-associated carcinogenesis remains debated. While glucuronidation generally detoxifies DES, enterohepatic recirculation may reintroduce active DES into systemic circulation .

- In contrast, ethyl glucuronide lacks intrinsic toxicity and serves solely as a biomarker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.